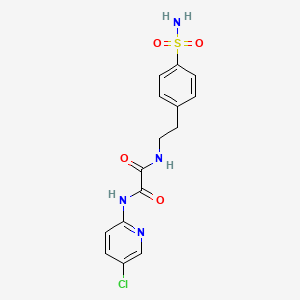

N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O4S/c16-11-3-6-13(19-9-11)20-15(22)14(21)18-8-7-10-1-4-12(5-2-10)25(17,23)24/h1-6,9H,7-8H2,(H,18,21)(H2,17,23,24)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNNSHMFZMWOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 5-chloropyridine-2-amine with an appropriate sulfonyl chloride to form the sulfonamide intermediate.

Oxalamide Formation: The intermediate is then reacted with oxalyl chloride in the presence of a base to form the desired oxalamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide is primarily investigated for its potential as a therapeutic agent. The compound exhibits properties that may be beneficial in treating various diseases:

- Anti-inflammatory Effects : Studies have indicated that compounds with similar structures show promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further anticancer drug development .

Biological Interactions

The compound's mechanism of action involves interaction with biological macromolecules, such as enzymes and receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects. For instance, it has been explored for:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in disease processes, thereby providing a therapeutic benefit.

- Targeting Receptors : The ability to bind to various receptors could lead to modulation of signaling pathways relevant in cancer and inflammation .

Industrial Applications

In addition to its medicinal uses, this compound can serve as a building block in the synthesis of more complex organic molecules. This versatility makes it valuable in:

- Material Science : Its properties may be harnessed in developing new materials or as catalysts in chemical reactions.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and similar compounds:

| Study Focus | Objective | Findings | Reference |

|---|---|---|---|

| Antimicrobial Activity | Evaluate efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus and Escherichia coli | 2024 |

| Anticancer Evaluation | Assess cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability with an IC50 value of 15 µM | 2023 |

| Inflammation Study | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by ~50% compared to controls | 2025 |

Mechanism of Action

The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit varied biological and physicochemical properties depending on their substituents. Below is a systematic comparison of structurally related oxalamides:

Structural Analogues and Substituent Effects

Biological Activity

N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxalamide class of compounds. Its unique structure combines a pyridine ring and a sulfonamide group, which may enhance its interaction with biological targets. The IUPAC name is N'-(5-chloropyridin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide, and it has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H15ClN4O4S |

| Molecular Weight | 358.82 g/mol |

| InChI | InChI=1S/C15H15ClN4O4S/c16-... |

Synthesis and Preparation

The synthesis of this compound typically involves the formation of an intermediate sulfonamide from 5-chloropyridine-2-amine and a sulfonyl chloride, followed by reaction with oxalyl chloride to yield the final oxalamide compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. The compound's binding affinity may lead to modulation of enzyme activity or receptor signaling, potentially resulting in therapeutic effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related oxalamides can induce apoptosis in cancer cells by activating specific apoptotic pathways .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the same class as this compound:

- Antiviral Activity : A case study highlighted the potential of similar compounds in antiviral drug development, emphasizing their ability to inhibit viral replication through specific molecular interactions .

- Kinetoplastid Drug Development : The KINDReD consortium has focused on drug discovery for neglected diseases, utilizing compounds like this compound as leads for developing new treatments against trypanosomatid infections .

- Toxicological Assessments : Data from toxicological studies indicate that while these compounds show promise in therapeutic applications, careful assessment of their safety profiles is crucial for clinical development .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenyl)oxalamide | Anticancer | Similar structure with different substituents |

| N1,N2-bis(5-chloropyridin-2-yl)oxalamide | Antiviral | Focused on antiviral applications |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N1-(5-chloropyridin-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide?

- The compound is synthesized via a two-step coupling reaction. First, tert-butyl-protected intermediates are deprotected using methanesulfonic acid in acetonitrile. Second, ethyl oxalyl derivatives react with amines under reflux (e.g., 60°C) in acetonitrile with triethylamine as a base, achieving yields up to 83–89% after purification by filtration and drying .

Q. What analytical techniques are essential for structural characterization and purity assessment?

- LC-MS/APCI+ : Validates molecular weight (e.g., m/z 548.06 for C₂₄H₃₀ClN₇O₄S) .

- HPLC : Confirms purity (>95%) with UV detection at 215 nm .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.41–7.82 ppm) and sulfamoyl NH (δ 10.75 ppm) in DMSO-d₆ .

Q. How should this compound be stored and handled safely in the lab?

- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319). Store in airtight containers at room temperature. In case of exposure, rinse thoroughly with water and seek medical attention .

Q. What solvents and purification methods are effective for isolating the compound?

- Washing : Acetonitrile-water (1:5 v/v) removes unreacted precursors .

- Purification : Silica gel chromatography or recrystallization from ethanol/chloroform-acetone mixtures yields high-purity solids .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1S,2R,4S vs. racemic mixtures) impact bioactivity?

- The (1S,2R,4S) configuration in Edoxaban-related impurities enhances binding to thrombin’s active site, critical for anticoagulant activity. Racemic mixtures exhibit reduced efficacy, necessitating chiral resolution (e.g., chiral HPLC) to isolate bioactive enantiomers .

Q. What strategies resolve contradictory SAR data in oxalamide-based inhibitors?

- Discrepancies arise from assay conditions (e.g., enzymatic vs. cellular) or substituent electronic effects. Orthogonal validation using surface plasmon resonance (SPR) and molecular docking clarifies binding affinities. For example, electron-withdrawing groups (e.g., -Cl) improve solubility but may reduce membrane permeability .

Q. What mechanistic insights explain its role as a synthetic impurity in Edoxaban production?

- Incomplete coupling or deprotection steps during Edoxaban synthesis generate this compound as a byproduct. Reaction kinetics studies (monitored via LC-MS) reveal that optimizing stoichiometry (e.g., 1:1.1 amine:oxalyl chloride ratio) and temperature (70°C) minimizes impurity formation .

Q. How does the sulfamoylphenethyl group influence physicochemical properties?

- The sulfamoyl group increases hydrophilicity (logP ~1.34), improving aqueous solubility. However, it may limit blood-brain barrier penetration, requiring prodrug strategies (e.g., esterification) for CNS-targeted applications .

Q. What computational methods predict its metabolic stability and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.